2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid 2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1249719-58-1
VCID: VC3401027
InChI: InChI=1S/C8H9NO3/c10-8(11)6-4-12-7(9-6)3-5-1-2-5/h4-5H,1-3H2,(H,10,11)
SMILES: C1CC1CC2=NC(=CO2)C(=O)O
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid

CAS No.: 1249719-58-1

Cat. No.: VC3401027

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid - 1249719-58-1

Specification

CAS No. 1249719-58-1
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name 2-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C8H9NO3/c10-8(11)6-4-12-7(9-6)3-5-1-2-5/h4-5H,1-3H2,(H,10,11)
Standard InChI Key YBENHIXGENREIN-UHFFFAOYSA-N
SMILES C1CC1CC2=NC(=CO2)C(=O)O
Canonical SMILES C1CC1CC2=NC(=CO2)C(=O)O

Introduction

Structural Characteristics and Chemical Properties

2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound characterized by an oxazole ring system with specific functional group attachments. The oxazole ring contains one oxygen and one nitrogen atom in a five-membered ring structure. A cyclopropylmethyl group is attached at position 2 of the oxazole ring, while a carboxylic acid functional group occupies position 4. The unique structural arrangement of these groups contributes to the compound's distinct chemical properties and reactivity patterns.

Similar oxazole compounds exhibit specific physical properties that may be applicable to 2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid:

PropertyPredicted ValueBasis
Molecular Weight167.16 g/molCalculated from molecular formula
Physical StateCrystalline solidBased on similar oxazole carboxylic acids
SolubilityModerate in polar organic solvents; limited in waterBased on structural features
Melting Point150-170°C (estimated)Extrapolated from similar compounds

Chemical Reactivity and Functional Group Properties

The chemical reactivity of 2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid is primarily determined by its functional groups and heterocyclic structure. The carboxylic acid moiety at position 4 serves as a reactive site for various chemical transformations, including esterification, amidation, and reduction reactions. This functionality makes the compound valuable as a building block in organic synthesis.

The oxazole ring itself demonstrates aromatic character, though with distinct electronic distribution compared to benzenoid systems. This heterocyclic core can participate in various chemical reactions:

  • Electrophilic substitution reactions (though less readily than benzene derivatives)

  • Nucleophilic attacks, particularly at C-2 position

  • Cycloaddition reactions

  • Metal-catalyzed coupling reactions

The cyclopropylmethyl group presents additional reactivity through its strained ring system, which can undergo ring-opening reactions under specific conditions. This structural feature may contribute to the compound's biological activity profile by influencing its interaction with protein binding sites.

Spectroscopic Characteristics

Spectroscopic data provides valuable information for compound identification and structural confirmation. Based on data from similar oxazole compounds, the following spectroscopic characteristics may be anticipated for 2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid:

Mass Spectrometry Data

The mass spectral profile of related oxazole carboxylic acids suggests the following characteristics for 2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid:

AdductPredicted m/zPredicted CCS (Ų)
[M+H]+168.0655~135-140
[M+Na]+190.0474~145-150
[M-H]-166.0510~140-145

This prediction is based on the mass spectrometry data of the structurally similar compound 2-cyclopropyl-1,3-oxazole-4-carboxylic acid, which shows an [M+H]+ value of 154.04987 .

Structural Identification Methods

For structural elucidation and confirmation, several complementary analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Infrared (IR) spectroscopy for identifying functional groups

  • High-resolution mass spectrometry for molecular formula confirmation

  • X-ray crystallography for absolute structural determination if crystals can be obtained

Comparative Analysis with Structurally Similar Compounds

To better understand the properties and potential applications of 2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid, a comparative analysis with structurally similar compounds is valuable:

CompoundStructural DifferencesPotential Functional Implications
2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acidContains methyl at position 4; carboxylic acid at position 5Different hydrogen bonding pattern; altered electronic distribution in the oxazole ring
2-cyclopropyl-1,3-oxazole-4-carboxylic acidLacks the methyl linker between cyclopropyl and oxazoleReduced conformational flexibility; more constrained binding geometry
3-(Cyclopentylmethyl)-5-methyl-1,2-oxazole-4-carboxylic acidDifferent ring system (1,2-oxazole vs. 1,3-oxazole); cyclopentyl vs. cyclopropylSignificantly different electronic properties and spatial arrangement

The specific positioning of functional groups on the oxazole ring significantly influences the compound's physicochemical properties, including solubility, lipophilicity, and binding characteristics. These structural variations can substantially impact the biological activity profile and pharmaceutical potential of each compound.

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